Zoniporide is a novel compound that has been identified as a potent and highly selective inhibitor of the human Na(+)/H(+) exchanger-1 (NHE-1). The NHE-1 is an integral membrane protein that plays a critical role in intracellular pH regulation by removing intracellular hydrogen ions in exchange for extracellular sodium ions. The inhibition of NHE-1 has been associated with cardioprotective effects, particularly in the context of ischemia-reperfusion injury, which is a significant cause of tissue damage during heart attacks and other cardiovascular events12310.
Zoniporide functions by selectively inhibiting the NHE-1 isoform, which is primarily found in the heart and plays a pivotal role in the myocardial response to ischemic conditions. By blocking the activity of NHE-1, zoniporide prevents the intracellular accumulation of sodium, which subsequently reduces calcium overload and cellular damage during ischemia-reperfusion. Studies have shown that zoniporide inhibits 22Na(+) uptake in fibroblasts expressing human NHE-1 in a concentration-dependent manner, with an IC50 value of 14 nM, and is significantly more selective for NHE-1 over other isoforms such as NHE-2 and NHE-317. This selectivity is crucial for its therapeutic potential, as it minimizes off-target effects and associated toxicity.
Zoniporide has demonstrated significant cardioprotective efficacy in various experimental models. In isolated rat hearts subjected to cardioplegic arrest and hypothermic ischemia, zoniporide improved the preservation of left ventricular function during reperfusion and reduced myocardial injury as indicated by lower myeloperoxidase activity, a marker of neutrophil accumulation2. Similarly, in rabbit models of myocardial ischemia-reperfusion injury, zoniporide significantly reduced infarct size and did not cause any adverse hemodynamic changes3. These findings suggest that zoniporide could be a valuable therapeutic agent for protecting the heart during surgical procedures such as cardiopulmonary bypass and heart transplantation5.
Despite its promising cardioprotective properties, zoniporide has been associated with neurotoxic effects in preclinical studies. Continuous intravenous infusion of zoniporide in rats and dogs for up to one month resulted in histological and functional changes in the peripheral nervous system, including axonal degeneration in the spinal cord and sciatic nerve8. These findings highlight the importance of careful evaluation of neurological function in the development of NHE-1 inhibitors.
In a study involving an open-chest pig model, zoniporide was shown to preserve left ventricular compliance during ventricular fibrillation and minimize post-resuscitation myocardial dysfunction. This was attributed to the beneficial effects of zoniporide on energy metabolism, as evidenced by higher myocardial creatine phosphate to creatine ratios and lower levels of myocardial adenosine and lactate6. These metabolic effects could contribute to the overall cardioprotective action of zoniporide.
The discovery of zoniporide involved the synthesis of a compound with high aqueous solubility and acceptable pharmacokinetics for intravenous administration. The structural features of zoniporide, such as the presence of a cyclopropyl and a 5-quinolinyl substituent on the central pyrazole ring, are believed to contribute to its potency and selectivity7. Zoniporide exhibits moderate plasma protein binding, has a half-life of 1.5 hours in monkeys, and has one major active metabolite10.
Interestingly, zoniporide has been found to have cross-reactivity with nicotinic acetylcholine receptors at high concentrations. This suggests that, in addition to its effects on NHE-1, zoniporide could potentially influence other ion channels and receptors, which may have implications for its use as a medication9.
CAS No.: 66934-18-7
CAS No.: 13151-04-7
CAS No.: 123665-88-3
CAS No.:
CAS No.: 1610526-18-5